![molecular formula C8H6F3IO B1607758 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene CAS No. 886763-05-9](/img/structure/B1607758.png)
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6F3IO It is a derivative of benzene, where the hydrogen atoms are substituted by iodine, methyl, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 2-methyl-4-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-25°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding iodinated quinones or reduced to deiodinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include iodinated quinones and other oxidized aromatic compounds.
Scientific Research Applications
Chemical Synthesis
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is primarily utilized as a building block in organic synthesis. Its iodine substituent acts as an excellent leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound's lipophilicity, making it suitable for various synthetic applications.
Synthetic Routes
- Electrophilic Aromatic Substitution : This method involves the introduction of the iodine atom through electrophilic aromatic substitution reactions, allowing for the formation of more complex derivatives.
- Cross-Coupling Reactions : The compound has been employed in palladium-catalyzed cross-coupling reactions, particularly in the direct arylation of heteroarenes, yielding high product yields with minimal catalyst usage .
Pharmaceutical Development
The compound's unique structural features make it a candidate for drug development. It is being investigated for its potential use in synthesizing pharmaceutical intermediates and bioactive compounds.
Case Studies
- Antimalarial Compounds : Research has indicated that derivatives of this compound can be optimized for antimalarial activity, showcasing its relevance in medicinal chemistry .
- Synthesis of Heterocycles : The compound has been successfully utilized in synthesizing various heterocyclic structures that exhibit biological activity, including potential anti-tuberculosis agents .
Material Science
The incorporation of this compound in material science is notable due to its ability to modify the properties of polymers and other materials.
Applications
Mechanism of Action
The mechanism of action of 1-iodo-2-methyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-Iodo-4-(trifluoromethoxy)benzene
- 1-Iodo-2-(methoxymethyl)-4-(trifluoromethoxy)benzene
- 4-Iodo-α,α,α-trifluoromethoxybenzene
Uniqueness: 1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is unique due to the presence of both iodine and trifluoromethoxy groups, which impart distinct chemical reactivity and biological activity. The methyl group further enhances its stability and modifies its electronic properties, making it a valuable compound for various applications .
Biological Activity
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer specific biological activities. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. The compound exhibits significant inhibition of cell viability, particularly in ovarian cancer cells.
Table 1: Antiproliferative Activity of this compound
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
The mechanism through which this compound exerts its biological effects appears to involve interactions with key cellular pathways. Studies suggest that it may inhibit specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system.
Key Findings:
- MAGL Inhibition : The compound has shown selective inhibition of MAGL over other fatty acid amide hydrolases, suggesting a targeted mechanism that could be exploited for therapeutic benefits in conditions like cancer and pain management .
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Studies
Several case studies have been documented to assess the efficacy of this compound in preclinical models.
Case Study 1: Ovarian Cancer Model
In a preclinical model using ovarian cancer cells, administration of the compound resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces programmed cell death .
Case Study 2: Breast Cancer Cell Lines
In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of breast cancer cell proliferation. The most notable effects were observed at concentrations above 20 µM, correlating with increased levels of apoptotic markers .
Properties
IUPAC Name |
1-iodo-2-methyl-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCOLVIMVHKUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382567 | |
Record name | 2-Methyl-4-(trifluoromethoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-05-9 | |
Record name | 2-Methyl-4-(trifluoromethoxy)iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886763-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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